molecular formula C40H50Cl2N8O6S B15361649 HCV-IN-7 hydrochloride

HCV-IN-7 hydrochloride

Cat. No.: B15361649
M. Wt: 841.8 g/mol
InChI Key: HVGIKJUXPYMGSR-RADXRPBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV-IN-7 hydrochloride is a potent and orally active inhibitor of the hepatitis C virus (HCV) NS5A protein. It exhibits a pan-genotypic profile, meaning it is effective against all genotypes of HCV, and has shown promising pharmacokinetic properties with favorable liver uptake

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, temperature control, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of HCV-IN-7 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale. The process may also involve the use of continuous flow chemistry to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: HCV-IN-7 hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to enhance its activity or improve its pharmacokinetic properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further evaluated for their inhibitory activity against HCV.

Scientific Research Applications

HCV-IN-7 hydrochloride is extensively used in scientific research due to its potent inhibitory activity against HCV. Its applications include:

  • Chemistry: Studying the structure-activity relationships (SAR) of HCV inhibitors.

  • Biology: Investigating the mechanism of HCV replication and the role of NS5A protein.

  • Medicine: Developing new antiviral drugs for the treatment of HCV infections.

  • Industry: Producing reference standards and reagents for pharmaceutical research.

Mechanism of Action

HCV-IN-7 hydrochloride exerts its effects by inhibiting the NS5A protein of HCV, which is crucial for viral replication. The compound binds to the NS5A protein, preventing it from performing its role in the viral life cycle. This inhibition disrupts the replication process, leading to a reduction in viral load.

Molecular Targets and Pathways: The primary molecular target of this compound is the NS5A protein. The compound interferes with the protein's function, which is involved in the formation of the viral replication complex and the assembly of new virus particles.

Comparison with Similar Compounds

  • Daclatasvir

  • Ledipasvir

  • Sofosbuvir

  • Ribavirin

Properties

Molecular Formula

C40H50Cl2N8O6S

Molecular Weight

841.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1

InChI Key

HVGIKJUXPYMGSR-RADXRPBUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Origin of Product

United States

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